(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride
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Overview
Description
(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine. This reaction can be facilitated by using dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired isoquinoline derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
Medicinal chemistry explores the potential therapeutic applications of this compound. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride, isoquinoline is a simpler structure with different reactivity and applications.
1,2,3,4-Tetrahydroisoquinoline: A closely related compound, differing by the presence of the acetonitrile group in this compound.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group, showing different biological and chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVHFGAEMWCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388146 |
Source
|
Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627098-24-2 |
Source
|
Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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